

Spectroscopic data (NMR, IR, MS) for (3-Cyanopropyl)methyldichlorosilane

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Compound of Interest

Compound Name:	Butanenitrile, 4-(dichloromethylsilyl)-
Cat. No.:	B072501

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An In-depth Technical Guide to (3-Cyanopropyl)methyldichlorosilane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data, synthesis, and physicochemical properties of (3-Cyanopropyl)methyldichlorosilane (CAS No. 1190-16-5). This bifunctional organosilane is a valuable reagent in organic synthesis and materials science, offering a unique combination of a reactive dichlorosilyl group and a nitrile functionality.

Physicochemical Properties

(3-Cyanopropyl)methyldichlorosilane is a colorless to yellow liquid that is sensitive to moisture. [1] It is soluble in many common organic solvents but reacts rapidly with protic solvents, including water.[1]

Property	Value	Reference
Molecular Formula	C ₅ H ₉ Cl ₂ NSi	[1] [2] [3] [4]
Molecular Weight	182.12 g/mol	[1] [2] [3]
Boiling Point	79-82 °C at 1 mmHg	[1] [2]
Density	1.145 - 1.150 g/mL at 20-25 °C	[1] [2] [4]
Refractive Index (n _{20/D})	1.458	[1] [4]
Flash Point	92 °C	[1] [4]

Spectroscopic Data

Detailed experimental spectra for (3-Cyanopropyl)methyldichlorosilane are not widely available in the public domain. The following tables summarize the predicted spectroscopic data based on the analysis of its chemical structure and comparison with analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

The proton NMR spectrum is expected to show four distinct signals corresponding to the methyl and propyl protons. The chemical shifts are influenced by the electronegativity of the silicon and chlorine atoms and the nitrile group.

Chemical Shift (δ) ppm (Predicted)	Multiplicity	Number of Protons	Assignment
~ 0.8	Singlet	3H	Si-CH ₃
~ 1.2	Multiplet	2H	Si-CH ₂ -CH ₂ -CH ₂ -CN
~ 1.9	Multiplet	2H	Si-CH ₂ -CH ₂ -CH ₂ -CN
~ 2.4	Triplet	2H	Si-CH ₂ -CH ₂ -CH ₂ -CN

¹³C NMR (Carbon NMR)

The carbon NMR spectrum will display five signals, one for each unique carbon atom in the molecule.

Chemical Shift (δ) ppm (Predicted)	Assignment
~ 5	Si-CH ₃
~ 15	Si-CH ₂ -CH ₂ -CH ₂ -CN
~ 20	Si-CH ₂ -CH ₂ -CH ₂ -CN
~ 25	Si-CH ₂ -CH ₂ -CH ₂ -CN
~ 119	-CN

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. The key expected absorption bands are listed below.

Wavenumber (cm ⁻¹) (Predicted)	Functional Group	Vibrational Mode
2950-2850	C-H	Alkyl Stretch
2260-2240	C≡N	Nitrile Stretch
1450-1400	C-H	Alkyl Bend
1260	Si-CH ₃	Symmetric Bend
800-850	Si-Cl	Stretch

Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns. The presence of two chlorine atoms will result in a distinctive isotopic pattern for chlorine-containing fragments.

m/z (Predicted)	Fragment
181/183/185	[M]+ (Molecular ion)
166/168/170	[M - CH ₃]+
146/148	[M - Cl]+
118/120	[M - C ₃ H ₆ CN]+

Experimental Protocols

General Synthesis via Hydrosilylation

A specific, detailed experimental protocol for the synthesis of (3-Cyanopropyl)methyldichlorosilane is not readily available. However, it can be synthesized via the hydrosilylation of allyl cyanide with methyldichlorosilane, a common method for creating silicon-carbon bonds.[\[5\]](#)

Materials:

- Methyldichlorosilane
- Allyl cyanide
- Platinum catalyst (e.g., Karstedt's catalyst or Speier's catalyst)
- Anhydrous, inert solvent (e.g., toluene or hexane)
- Inert gas (e.g., argon or nitrogen)

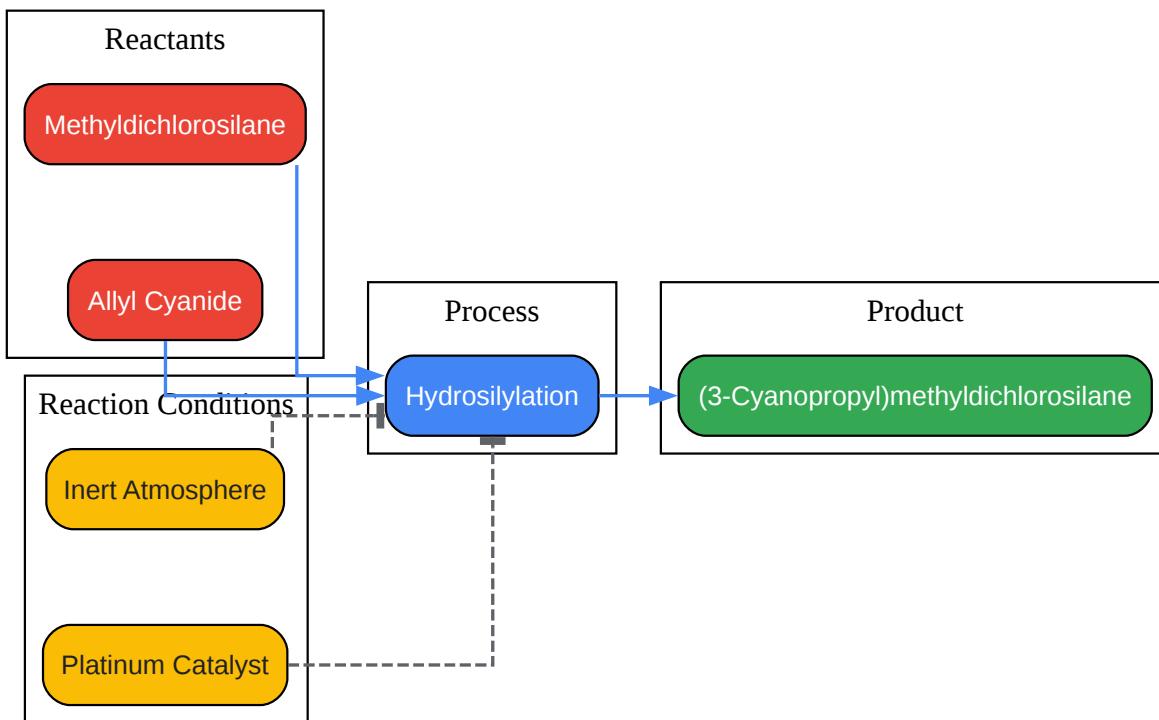
Procedure:

- Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a condenser, and an inert gas inlet is assembled. The entire apparatus is flame-dried or oven-dried before use to remove any moisture.
- Charging the Reactor: The flask is charged with methyldichlorosilane and a catalytic amount of the platinum catalyst under a positive pressure of inert gas.

- **Addition of Allyl Cyanide:** Allyl cyanide is added dropwise to the stirred solution from the dropping funnel. The reaction is often exothermic, and the addition rate should be controlled to maintain a gentle reflux. If necessary, the reaction flask can be cooled with a water bath.
- **Reaction Monitoring:** The progress of the reaction can be monitored by techniques such as Gas Chromatography (GC) or ^1H NMR spectroscopy by observing the disappearance of the vinyl protons of allyl cyanide.
- **Workup and Purification:** Once the reaction is complete, the catalyst can be removed by filtration through a short pad of silica gel or by treatment with activated carbon. The solvent and any unreacted starting materials are removed under reduced pressure. The crude product is then purified by fractional distillation under vacuum to yield pure (3-Cyanopropyl)methyldichlorosilane.

Logical Relationships and Workflows

The synthesis of (3-Cyanopropyl)methyldichlorosilane is a direct application of the hydrosilylation reaction. The logical workflow for this synthesis is depicted below.

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Caption: Synthetic pathway for (3-Cyanopropyl)methyldichlorosilane.

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